molecular formula C12H20N4 B1429297 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine CAS No. 1342450-75-2

4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine

Cat. No.: B1429297
CAS No.: 1342450-75-2
M. Wt: 220.31 g/mol
InChI Key: ZJJGOXARTLFJHY-UHFFFAOYSA-N
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Description

4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a methyl group at the 4-position, a piperazine ring at the 2-position, and an isopropyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative under acidic or basic conditions.

    Substitution Reactions:

    Alkylation: The isopropyl group can be introduced via an alkylation reaction using isopropyl halide and a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and isopropyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can be employed to modify the functional groups on the pyrimidine ring or the piperazine moiety.

    Substitution: The compound can participate in various substitution reactions, such as halogenation or nitration, depending on the desired functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using halogens or halogenating agents like N-bromosuccinimide, while nitration can be performed using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group may yield 4-formyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine, while reduction of the piperazine ring can lead to the formation of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine derivatives with altered pharmacological properties.

Scientific Research Applications

4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor in the synthesis of various drugs, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is used in studies investigating the interaction of pyrimidine derivatives with biological targets such as enzymes and receptors.

    Industrial Applications: It is employed in the development of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The piperazine ring can enhance the compound’s binding affinity to these targets, while the pyrimidine core provides the necessary structural framework for activity. The isopropyl group may influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-(piperazin-1-yl)pyrimidine: Lacks the isopropyl group, which may affect its pharmacological profile.

    2-(Piperazin-1-yl)-6-(propan-2-yl)pyrimidine: Lacks the methyl group, potentially altering its binding affinity and activity.

    4-Methyl-6-(propan-2-yl)pyrimidine: Lacks the piperazine ring, which is crucial for interaction with certain biological targets.

Uniqueness

4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine is unique due to the presence of all three substituents, which collectively contribute to its distinct pharmacological and chemical properties. The combination of the piperazine ring, methyl group, and isopropyl group provides a versatile scaffold for the development of new therapeutic agents and industrial compounds.

Properties

IUPAC Name

4-methyl-2-piperazin-1-yl-6-propan-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-9(2)11-8-10(3)14-12(15-11)16-6-4-13-5-7-16/h8-9,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJGOXARTLFJHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCNCC2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine
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4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine
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4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine
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4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine
Reactant of Route 6
4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine

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